

Introduction: The Strategic Union of a Privileged Scaffold and a Unique Functional Group

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Compound of Interest

Compound Name:	2-[4-(Difluoromethoxy)phenyl]morpholine
CAS No.:	1097820-96-6
Cat. No.:	B1454045

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In the landscape of modern medicinal chemistry, the morpholine ring stands as a privileged scaffold, a structural motif frequently incorporated into bioactive molecules and approved drugs for its favorable metabolic, biological, and physicochemical properties.^[1] Its versatility and straightforward synthetic accessibility make it a reliable building block in drug design.^[1] This guide focuses on a specific, highly valuable subclass: phenyl morpholine derivatives functionalized with a difluoromethoxy (-OCF₂H) group.

The strategic introduction of fluorine-containing groups is a cornerstone of contemporary drug design, used to fine-tune the properties of drug candidates to enhance efficacy and pharmacokinetic profiles.^[2] The difluoromethoxy group, in particular, has emerged as a compelling substituent. It offers a unique and nuanced combination of electronic and steric properties that can dramatically influence a molecule's behavior, providing a powerful tool for lead optimization.^[2]^[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the core physicochemical

characteristics of difluoromethoxy phenyl morpholine derivatives, detailing the causality behind experimental choices, providing validated protocols, and grounding all claims in authoritative references.

The Difluoromethoxy Group: A Unique Modulator of Physicochemical Properties

The difluoromethoxy group's value lies in its distinct properties, which are often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[3] This intermediacy provides medicinal chemists with a greater degree of control for fine-tuning molecular characteristics.

Lipophilicity and Hydrogen Bonding: A "Lipophilic Hydrogen Bond Donor"

Perhaps the most significant feature of the -OCF₂H group is the acidic nature of its hydrogen atom, which allows it to function as a hydrogen bond donor.[2][4] This is a rare and valuable characteristic, as it enables the group to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores.[4][5] This allows for the preservation of crucial interactions with biological targets while improving metabolic stability.[2]

Simultaneously, the group generally increases lipophilicity, though to a lesser extent than the trifluoromethoxy group.[2] This moderate lipophilicity enhancement can improve membrane permeability and oral absorption.[2] The interplay between increased lipophilicity and hydrogen bond donor capacity makes the -OCF₂H group a uniquely powerful tool in drug design.[4]

Metabolic Stability

A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[2] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] Replacing a metabolically vulnerable group, such as a methoxy group prone to O-demethylation, with a -OCF₂H moiety can significantly increase a drug's plasma half-life, reduce clearance, and improve overall bioavailability.[2][3]

Electronic Effects and pKa Modulation

With a Hammett sigma constant (σ) of approximately +0.14, the difluoromethoxy group is classified as weakly electron-withdrawing.[2] This electronic influence can alter the acidity or basicity (pKa) of nearby functional groups within the molecule.[3] This effect is crucial, as the ionization state of a drug at physiological pH is a key determinant of its solubility, permeability, and ability to engage with its biological target.[3][6]

Comparative Physicochemical Data

The following table summarizes the key physicochemical parameters, providing a comparative overview that underscores the unique position of the difluoromethoxy group.

Property	Methoxy (-OCH ₃)	Difluoromethoxy (-OCF ₂ H)	Trifluoromethoxy (-OCF ₃)
Hansch Pi (π) Value	-0.02	+0.45 (approx.)	+1.04
Hammett Constant (σ)	-0.27	+0.14 (approx.)	+0.35
Hydrogen Bond Capability	H-Bond Acceptor	H-Bond Donor & Acceptor	H-Bond Acceptor
Metabolic Stability	Prone to O-demethylation	High	Very High

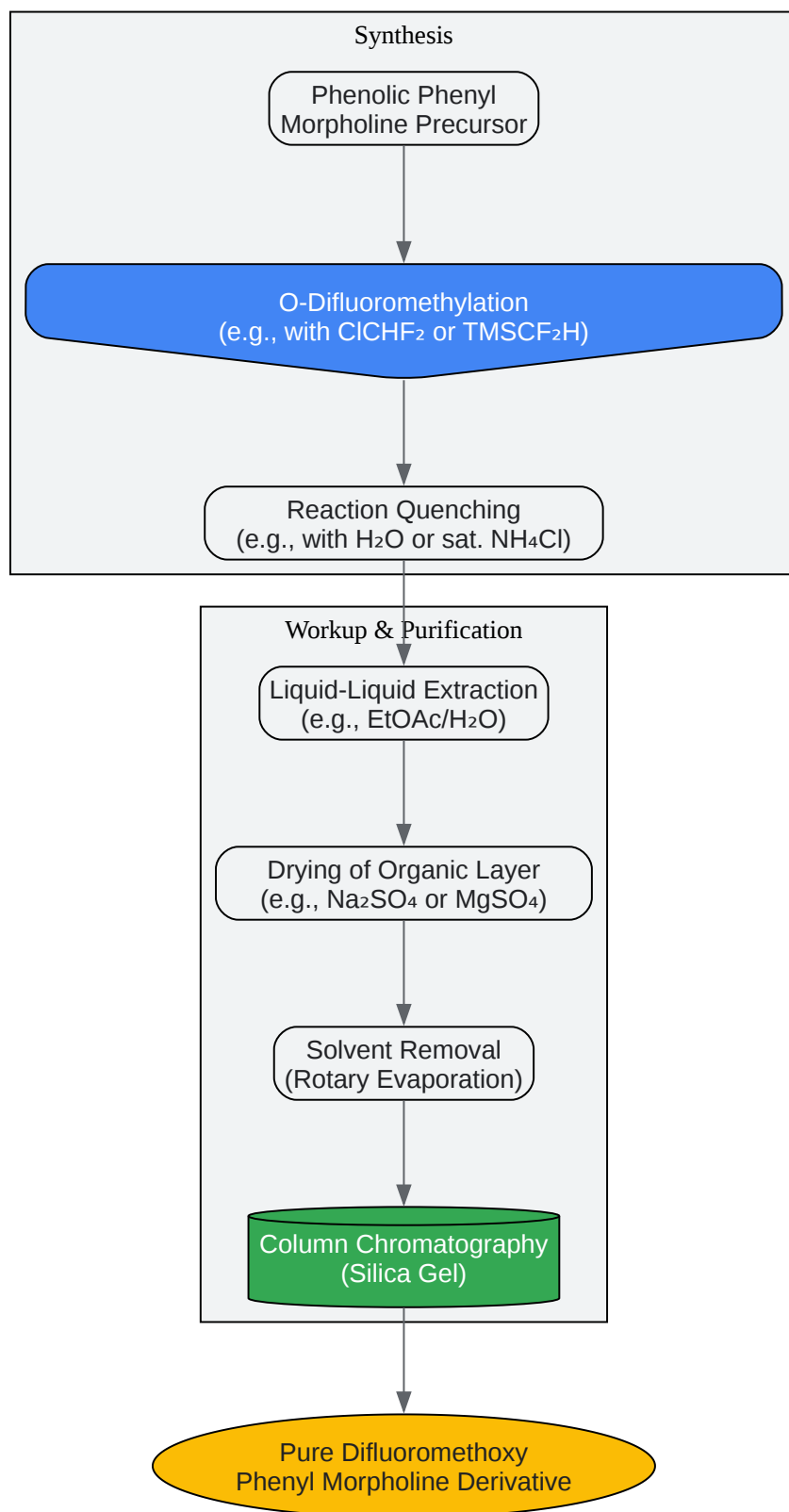
Data synthesized from multiple sources.[2][3][7]

Synthesis of Difluoromethoxy Phenyl Morpholine Derivatives

A common and effective method for synthesizing the target compounds involves the O-difluoromethylation of a corresponding phenol precursor. This late-stage functionalization allows for the efficient generation of analogs for structure-activity relationship (SAR) studies.[8]

General Synthetic Workflow

The diagram below illustrates a typical workflow for the synthesis and purification of a difluoromethoxy phenyl morpholine derivative from a phenolic starting material.



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Caption: General workflow for synthesis and purification.

Experimental Protocol: O-Difluoromethylation of a Phenol Precursor

This protocol is a representative example for the synthesis of aryl difluoromethyl ethers.[3]

- Preparation: To a solution of the 4-(4-hydroxyphenyl)morpholine precursor (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or MeCN) in a pressure vessel, add a base such as potassium carbonate (K_2CO_3 , 2.0 eq).
- Reagent Addition: Introduce the difluoromethylating agent. A common choice is sodium chlorodifluoroacetate ($ClCF_2COONa$) which serves as a precursor to difluorocarbene.
- Reaction: Seal the vessel and heat the reaction mixture to the required temperature (e.g., 100-120 °C) for several hours (e.g., 4-12 h). Monitor the reaction progress by TLC or LC-MS.
 - Causality: The heat is necessary to induce decarboxylation of the chlorodifluoroacetate, generating the reactive difluorocarbene intermediate which is then trapped by the phenoxide.
- Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired difluoromethoxy phenyl morpholine derivative.[2]
- Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, ^{13}C NMR, and mass spectrometry.[9][10]

Determination of Core Physicochemical Properties

Accurate determination of physicochemical properties is essential for predicting a compound's pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[11]

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's permeability across biological membranes.[12] It is measured as the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH).[6]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most straightforward technique for LogP determination.[13]

- Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a mutually saturated mixture of n-octanol and water (or a suitable buffer like PBS for LogD) by shaking them together for 24 hours and allowing the phases to separate.
 - Causality: Using pre-saturated solvents is critical to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results.
- Partitioning: Add a small aliquot of the compound's stock solution to a known volume of the octanol-water mixture. The final concentration should be low enough to avoid solubility issues but high enough for accurate detection.
- Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.
 - Causality: Centrifugation breaks any emulsions that may have formed, which is crucial for clean sampling and accurate concentration measurement.

- Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
- Calculation: Calculate LogP using the formula: $\text{LogP} = \log_{10} \left(\frac{[\text{Compound}]_{\text{octanol}}}{[\text{Compound}]_{\text{aqueous}}} \right)$

While robust, this method can be labor-intensive. Modern alternatives like HPLC-based methods offer higher throughput and require less compound.[\[14\]](#)

Aqueous Solubility

A drug must have adequate aqueous solubility to be absorbed and distributed throughout the body.[\[6\]](#) Low solubility is a major hurdle in drug development.

Experimental Protocol: Kinetic Solubility by Turbidimetry

This high-throughput method measures the point at which a compound precipitates from a solution, providing a kinetic solubility value.[\[15\]](#)

- Sample Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
- Assay Plate: In a 96-well microplate, add aqueous buffer (e.g., PBS at pH 7.4).
- Compound Addition: Use a liquid handler to add small, precise volumes of the DMSO stock solution to the buffer, creating a serial dilution.
- Measurement: Measure the turbidity (light scattering) of each well using a plate reader immediately after compound addition and again after a short incubation period (e.g., 1-2 hours).
- Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

Ionization Constant (pKa)

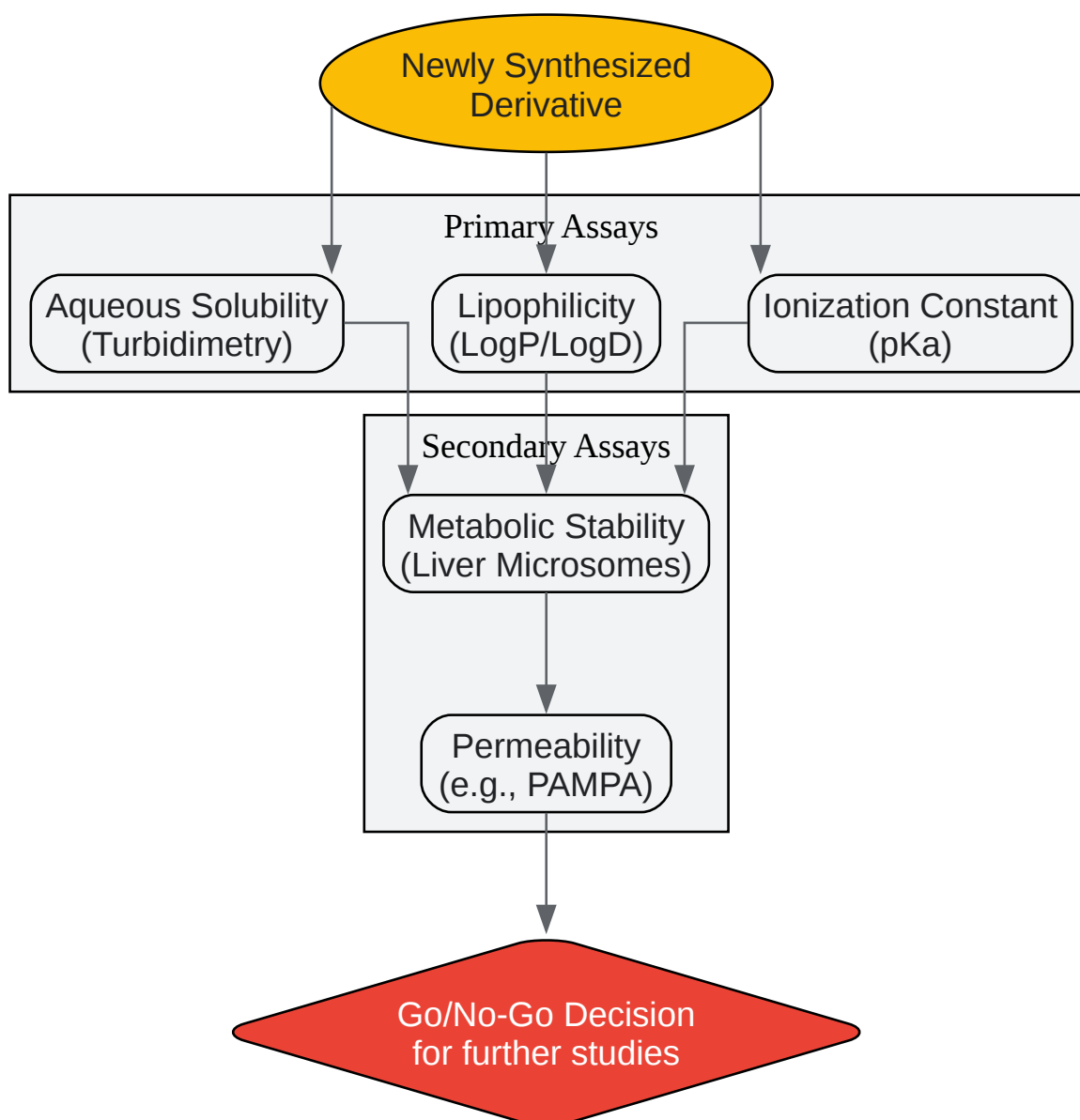
The pKa value determines the extent to which a compound is ionized at a given pH.^[6] Since the neutral form of a drug is typically more membrane-permeable, pKa is a critical parameter for predicting absorption.^[11]

Experimental Protocol: Potentiometric Titration

- **Solution Preparation:** Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water).
- **Titration:** Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) if the compound is basic, or a standardized base (e.g., 0.1 M NaOH) if it is acidic.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by identifying the pH at which the compound is 50% ionized.

General Characterization Workflow

The following diagram outlines the logical flow for the comprehensive physicochemical profiling of a novel derivative.



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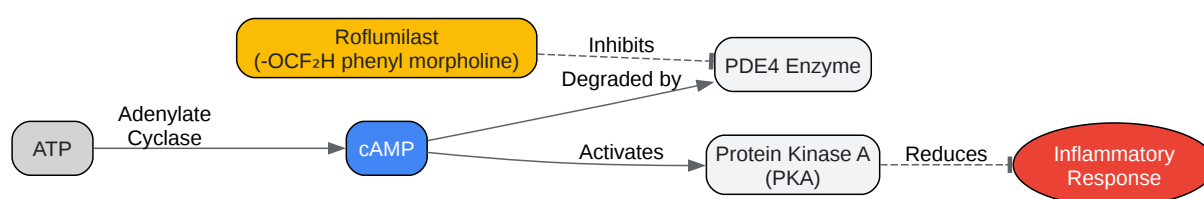
Caption: Workflow for physicochemical profiling.

Application Case Study: Roflumilast and PDE4 Inhibition

The value of the difluoromethoxy group is exemplified in approved drugs such as Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary

disease (COPD).[2] The difluoromethoxy group in Roflumilast is critical for its potency and metabolic stability.[2]

Mechanism of Action: Roflumilast inhibits the PDE4 enzyme, which is responsible for degrading cyclic adenosine monophosphate (cAMP). By blocking PDE4, Roflumilast increases intracellular cAMP levels. This activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a reduction in inflammatory responses.[2]



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Caption: Simplified Roflumilast signaling pathway.

Conclusion

Difluoromethoxy phenyl morpholine derivatives represent a strategically important class of compounds in drug discovery. The -OCF₂H group is not merely a placeholder but a sophisticated functional moiety that confers a unique and advantageous set of physicochemical properties. Its ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a powerful lever for medicinal chemists to optimize lead compounds.[2] By replacing metabolically weak spots, enhancing membrane permeability, and modulating pKa, the difluoromethoxy group can significantly improve a candidate's pharmacokinetic profile while maintaining or even improving its biological activity. A thorough understanding and robust experimental determination of the physicochemical characteristics described in this guide are paramount to successfully leveraging this unique functional group in the design of next-generation therapeutics.

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